

An In-depth Technical Guide to Bioactive Pyrazole-3-Carboxamide Derivatives

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Compound of Interest

Compound Name: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1006458-61-2

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Introduction: The Pyrazole-3-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and agrochemical science.^{[1][2][3]} Its unique structural and electronic properties allow it to serve as a versatile framework for interacting with a multitude of biological targets. When functionalized with a carboxamide group at the 3-position, the resulting pyrazole-3-carboxamide core becomes a powerhouse for generating compounds with a remarkably broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.^{[3][4][5][6]}

This guide offers a comprehensive exploration of key classes of bioactive pyrazole-3-carboxamide derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, delve into the molecular mechanisms of action, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the

technical accuracy and practical insights necessary to navigate and innovate within this fertile chemical space.

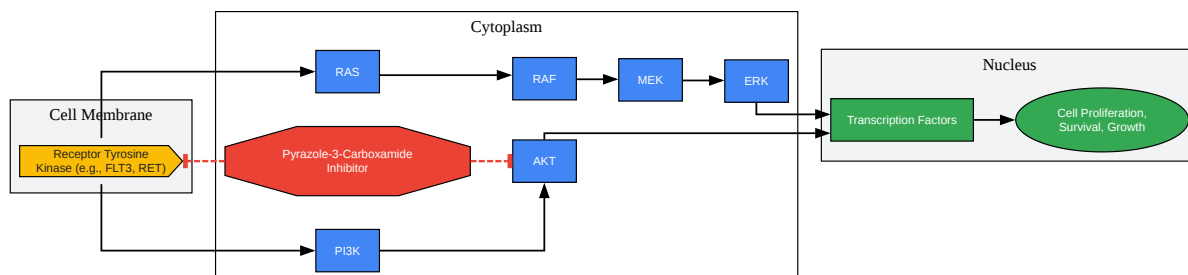
Part 1: Pyrazole-3-Carboxamides in Oncology: From Kinase Inhibition to DNA Interaction

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The pyrazole-3-carboxamide scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, forming the basis of several targeted therapies.

Mechanism I: Competitive Kinase Inhibition

A primary mechanism of action for many anticancer pyrazole-3-carboxamides is the competitive inhibition of ATP binding at the kinase hinge region.^[7] The pyrazole core often forms critical hydrogen bonds with the kinase's hinge region, while the carboxamide linker provides a vector for introducing diverse substituents that can probe deeper into the ATP-binding pocket, conferring both potency and selectivity.^{[7][8]}

- Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are a major driver of Acute Myeloid Leukemia (AML). Several pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors.^{[9][10]} By modifying the structure of existing inhibitors, researchers have achieved compounds with picomolar potency (IC₅₀: 0.089 nM) against FLT3.^{[9][10]} These compounds often exhibit dual activity against Cyclin-Dependent Kinases (CDKs), which can provide a synergistic anti-proliferative effect.^{[9][10]}
- REarranged during Transfection (RET) Kinase: Constitutive activation of RET kinase is oncogenic in various cancers. Systematic exploration of substituents on the pyrazole ring has led to the identification of potent RET inhibitors.^[11] Studies have shown that a 5-cyclopropylisoxazol-3-yl group at the C3 position and a carboxamide linker at the C5 position are favorable for high-potency RET inhibition.^[11]
- Cyclin-Dependent Kinases (CDKs): The pyrazole moiety is integral to inhibitors targeting CDKs, including the understudied PCTAIRE family member CDK16.^[8] The scaffold's ability to be systematically modified allows for the fine-tuning of selectivity profiles across the CDK family.^[8]



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Caption: Targeted inhibition of oncogenic kinase signaling pathways by pyrazole-3-carboxamide derivatives.

Quantitative Data: Kinase Inhibitory Potency

The table below summarizes the in vitro potency of representative pyrazole-3-carboxamide derivatives against key oncogenic kinases.

Compound ID	Target Kinase(s)	IC50 (nM)	Cell Line	Cellular IC50 (nM)	Reference(s)
8t	FLT3	0.089	MV4-11 (AML)	1.22	[9][10]
CDK2		0.719	-	-	[9][10]
CDK4		0.770	-	-	[9][10]
15l	RET (wt)	44	Ba/F3-RET (wt)	100	[11]
RET (V804M)	252		Ba/F3-RET (V804M)	320	[11]
pym-5	Multiple Kinases	Weak Inhibition	HCT116, HepG2	Significant Inhibition	[12]

Mechanism II: DNA Binding and Cleavage

While kinase inhibition is a dominant theme, some pyrazole-3-carboxamides exert their anticancer effects through direct interaction with nucleic acids.[12] This represents an important, sometimes "off-target," mechanism that can contribute to the overall pharmacological profile.[12][13]

Certain derivatives have been shown to bind to the minor groove of DNA, altering its conformation.[12][13] This interaction can be strong enough to displace intercalating agents like ethidium bromide and can even lead to the cleavage of supercoiled plasmid DNA, a hallmark of DNA-damaging agents.[13] For example, compound pym-5 demonstrated a high DNA-binding affinity ($K = 1.06 \times 10^5 \text{ M}^{-1}$) and was capable of cleaving pBR322 plasmid DNA.[12][13]

Experimental Protocol: Plasmid DNA Cleavage Assay

This protocol provides a framework for assessing the ability of a pyrazole-3-carboxamide derivative to induce DNA strand breaks.

- Preparation of Reaction Mixture: In a microcentrifuge tube, combine 10 μL of Tris-HCl buffer (50 mM, pH 7.4), 2 μL of supercoiled plasmid DNA (e.g., pBR322, 0.5 μg), and 2 μL of the

test compound solution (at various concentrations in DMSO).

- Incubation: Gently mix the components and incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). Include a negative control (DMSO vehicle) and a positive control (known DNA-damaging agent).
- Quenching and Loading: Stop the reaction by adding 4 µL of loading buffer (containing bromophenol blue and glycerol).
- Agarose Gel Electrophoresis: Load the entire mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
- Separation and Visualization: Run the gel in TBE buffer at a constant voltage (e.g., 80V) until the dye front has migrated sufficiently. Visualize the DNA bands under UV transillumination.
- Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular (Form II) and linear (Form III, slowest migrating) DNA. An increase in Forms II and III in the presence of the compound indicates DNA cleavage activity.^[13]

Part 2: Pyrazole-3-Carboxamides in Agrochemicals: Potent Fungicides Targeting Fungal Respiration

Pyrazole carboxamides have revolutionized crop protection, providing a powerful class of fungicides with broad-spectrum activity against plant pathogens.^[14] Their success is rooted in a highly specific and effective mechanism of action.

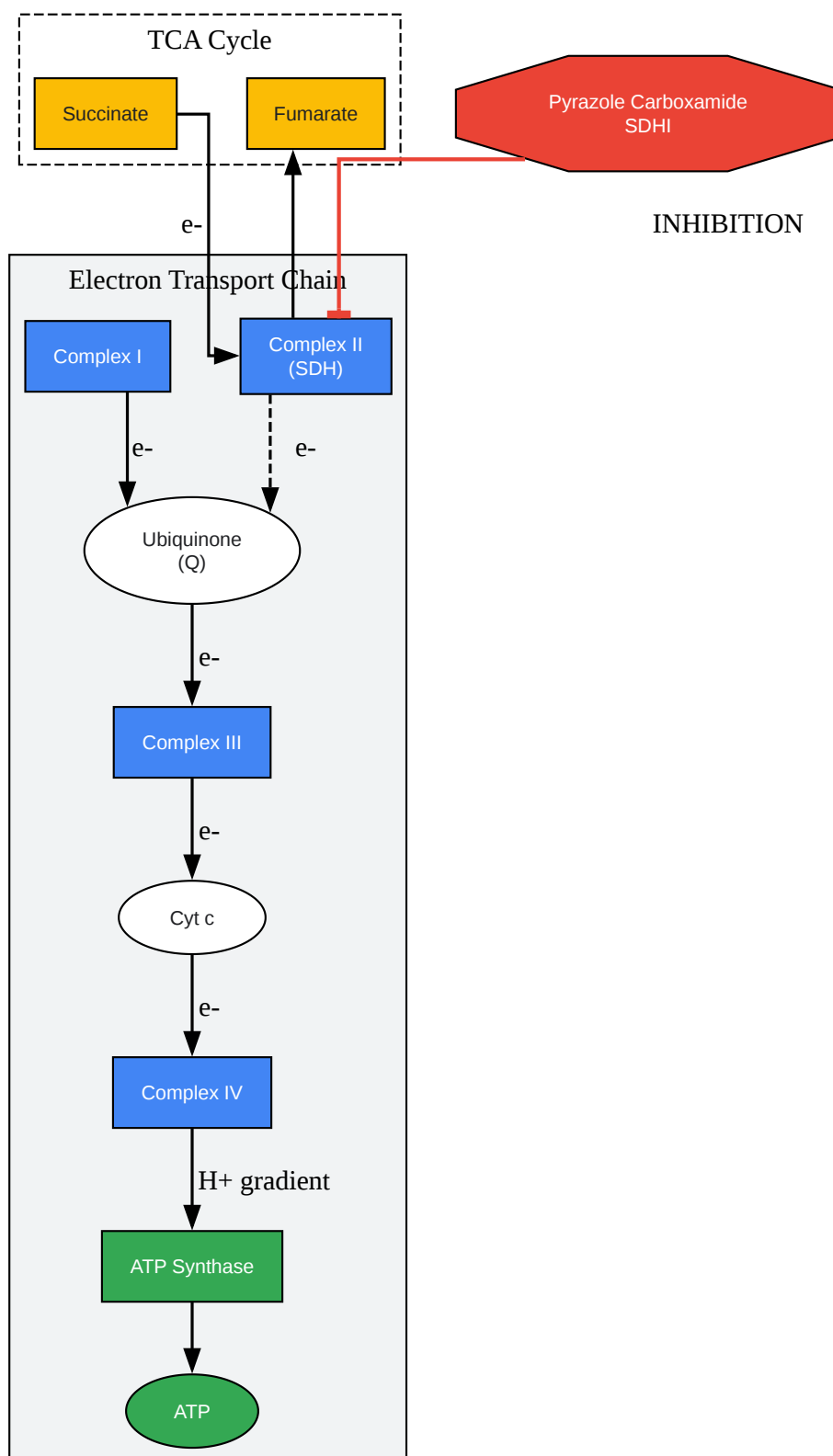
Core Mechanism: Succinate Dehydrogenase Inhibition (SDHI)

The primary target for fungicidal pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.^{[14][15]}

These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.^[14] This disruption has catastrophic consequences for the fungal cell:

- Inhibition of ATP Synthesis: The blockage of the electron transport chain halts aerobic respiration, drastically reducing the production of ATP, the cell's main energy source.[14]
- Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, causing oxidative stress to cellular components.[14]
- Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[14][15]

This targeted attack on a vital metabolic process leads to the cessation of fungal growth and eventual cell death.[14] Molecular docking studies have confirmed that these compounds fit snugly within a cavity composed of SDH subunits B, C, and D.[16]



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Caption: Mechanism of SDHI fungicides, which block the electron transport chain at Complex II (SDH).

Quantitative Data: In Vitro Antifungal Activity

The table below presents the efficacy of representative pyrazole-3-carboxamide fungicides against common plant pathogens.

Compound ID	Target Fungi	EC50 (µg/mL)	Reference(s)
7ai	Rhizoctonia solani	0.37	[17]
SCU2028	Rhizoctonia solani	0.022	[15][18]
9c-7	Rhizoctonia solani	0.013	[16]
Rhizoctonia cerealis	1.608	[16]	
Sclerotinia sclerotiorum	1.874	[16]	
7c	Rhizoctonia solani	11.6 (µmol/L)	
7h	Botrytis cinerea	21.3 (µmol/L)	

Experimental Protocol: Mycelium Growth Inhibition Assay

This method is a standard in vitro technique to determine the efficacy of a fungicide.[17]

- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60°C.
- **Compound Incorporation:** Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., acetone or DMSO), to the molten PDA to achieve the desired final concentrations. Pour the amended media into sterile Petri dishes. A solvent-only plate serves as the control.
- **Inoculation:** Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

- Incubation: Seal the plates and incubate them in the dark at an appropriate temperature for the fungus (e.g., 25-28°C).
- Measurement: After the fungal colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colonies on all plates.
- Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = $[(dc - dt) / dc] \times 100$ Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
- EC50 Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC50 value (the concentration that causes 50% inhibition).

Part 3: Pyrazole-3-Carboxamides as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole-3-carboxamides have emerged as a promising scaffold for developing agents active against bacteria and mycobacteria.[\[19\]](#)[\[20\]](#)

Antibacterial and Antitubercular Activity

Derivatives of this class have demonstrated potent activity against both Gram-positive (e.g., *Staphylococcus aureus*, including multi-drug resistant strains like MRSA) and Gram-negative bacteria (*E. coli*, *P. aeruginosa*).[\[3\]](#)[\[19\]](#)[\[20\]](#) Furthermore, significant activity has been reported against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[\[19\]](#)[\[20\]](#)

- Mechanism of Action: While diverse, one identified mechanism for antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[\[19\]](#) Molecular modeling suggests that these compounds bind effectively to the enzyme's active site.[\[19\]](#) For antitubercular activity, targets such as pantothenate synthetase have been proposed.[\[6\]](#)
- Structure-Activity Relationship (SAR): The introduction of urea or thiourea moieties at the carboxamide nitrogen has been a successful strategy.[\[19\]](#) Specific substitutions on the aryl rings, such as dichlorophenyl and difluorophenyl groups, have been shown to confer potent activity against *S. aureus* and *M. tuberculosis*, respectively.[\[19\]](#)

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ID	Target Organism	MIC ($\mu\text{g/mL}$)	Reference(s)
7a	S. aureus (incl. MRSA, VRSA)	0.25	[19]
7j	M. tuberculosis H37Rv	1.0	[19]
5e	M. tuberculosis H37Rv	3.12	[20]
5i	S. aureus	3.12	[20]
5i	B. subtilis	6.25	[20]
5m	E. coli	6.25	[20]
5m	P. aeruginosa	6.25	[20]

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

- **Compound Preparation:** Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Cover and incubate the plate at 37°C for 18-24 hours.

- **Reading Results:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. A viability indicator like resazurin can be added to aid visualization.

Part 4: General Synthetic Methodologies

The synthesis of pyrazole-3-carboxamide derivatives is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The core strategy involves two main phases: construction of the pyrazole ring and subsequent amide bond formation.



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Caption: A generalized workflow for the synthesis of pyrazole-3-carboxamide derivatives.

- **Pyrazole Ring Synthesis:** A common and efficient method is the cyclocondensation reaction between a hydrazine derivative (e.g., hydrazine hydrate) and a β -ketoester.[17] This reliably forms the pyrazole-carboxylate ester scaffold.
- **Ester Hydrolysis:** The resulting ester is typically hydrolyzed to the corresponding pyrazole-3-carboxylic acid using a base such as sodium hydroxide.[21]
- **Amide Bond Formation:** The crucial carboxamide linkage is formed by coupling the pyrazole-3-carboxylic acid with a desired primary or secondary amine. To facilitate this reaction, the carboxylic acid is usually activated. Common methods include:
 - Conversion to an acid chloride using reagents like thionyl chloride (SOCl_2) or oxalyl chloride.[17][21]

- Using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).[\[12\]](#)[\[21\]](#)

This modular approach allows for immense diversity, as a single pyrazole acid core can be coupled with a vast library of amines to generate a wide array of final compounds for biological evaluation.

Conclusion and Future Outlook

The pyrazole-3-carboxamide scaffold is undeniably a cornerstone of modern chemical biology, demonstrating remarkable versatility and potency across oncology, agriculture, and infectious disease. Its synthetic tractability, coupled with its ability to form key interactions with a diverse range of biological targets, ensures its continued relevance. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, overcoming resistance mechanisms in both pathogens and cancer cells, and exploring novel biological targets. The continued application of structure-based drug design, combinatorial chemistry, and advanced screening platforms will undoubtedly unlock new generations of pyrazole-3-carboxamide-based agents to address critical unmet needs in medicine and food security.

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